molecular formula C23H25N5O2 B3209093 N-benzyl-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1058193-89-7

N-benzyl-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B3209093
CAS RN: 1058193-89-7
M. Wt: 403.5 g/mol
InChI Key: RAVQMMWZMXWHNM-UHFFFAOYSA-N
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Description

“N-benzyl-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide” is a chemical compound. It is a derivative of pyridazinone, a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms . Pyridazinones and their derivatives have been found to exhibit a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives, including “N-benzyl-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide”, involves several steps . The compounds are synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The synthesis of piperazine derivatives has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-benzyl-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide” has been elucidated through various methods . Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure as a result of experimental activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide” include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .

Mechanism of Action

Target of Action

The compound N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide has been found to target Mycobacterium tuberculosis H37Ra and acetylcholinesterase (AChE) . Mycobacterium tuberculosis H37Ra is a strain of the bacterium that causes tuberculosis, while acetylcholinesterase is an enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound interacts with its targets in different ways. In the case of Mycobacterium tuberculosis H37Ra, the compound exhibits significant anti-tubercular activity . For acetylcholinesterase, the compound acts as an inhibitor, preventing the enzyme from breaking down acetylcholine, thereby increasing the levels of this neurotransmitter .

Biochemical Pathways

The compound affects the biochemical pathways related to the action of Mycobacterium tuberculosis and acetylcholinesterase. By inhibiting the growth of Mycobacterium tuberculosis, it disrupts the bacterium’s life cycle and prevents the progression of tuberculosis . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine, which can enhance cholinergic transmission .

Result of Action

The compound’s action results in significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra and increased levels of acetylcholine due to the inhibition of acetylcholinesterase . These effects could potentially be used in the treatment of tuberculosis and disorders related to acetylcholine deficiency, respectively.

properties

IUPAC Name

N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-30-21-10-6-5-9-19(21)20-11-12-22(26-25-20)27-13-15-28(16-14-27)23(29)24-17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVQMMWZMXWHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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